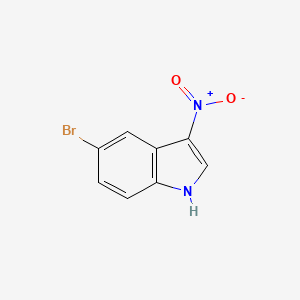

5-Bromo-3-nitro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-nitro-1H-indole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years . The total synthesis of indole derivatives started from the cycloaddition of 3-ethyl-5-bromo-2-pyrone . There are also methods for preparing 5-bromoindole, which involve dissolving indole into alcoholic organic solvents, adding an aqueous solution of sodium hydrogensulfite or potassium hydrogensulfite, and reacting for 15 to 20 hours .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The molecular weight is 196.04 .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 190-194°C . The IUPAC name is 3-bromo-5-nitro-1H-indole .Aplicaciones Científicas De Investigación

1. Crystallography and Molecular Structure

5-Bromo-3-nitro-1H-indole derivatives have been explored in crystallography. The study of 3-substituted 5-nitroindoles revealed insights into the molecular structure and bond distances within these compounds. This type of research is crucial for understanding the physical and chemical properties of these molecules (Garcia, Billodeaux, & Fronczek, 1999).

2. Nanoparticle Synthesis and Characterization

This compound has been used in the synthesis of fluorescent organic nanoparticles. These nanoparticles exhibit unique fluorescence properties, which are significant for applications in materials science and possibly in medical imaging (Singh & Ansari, 2017).

3. Intermolecular Interactions and Thermal Analysis

Research involving 5-bromo-1H-indole-3-carbaldehyde derivatives has provided insights into their intermolecular interactions and thermal stability. This is relevant for understanding the chemical behavior of these compounds under different conditions, which could have implications in pharmaceutical and material science applications (Barakat et al., 2017).

4. Synthetic Chemistry and Catalysis

This compound is used in various synthetic chemistry applications. For instance, it's been involved in catalyst-free conjugate addition reactions and in the development of new classes of compounds, illustrating its versatility in synthetic organic chemistry (Malhotra et al., 2013).

Safety and Hazards

Direcciones Futuras

Indole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 has led to the discovery of several marketed drugs and more indazole-based drugs are currently under development . The future directions of 5-Bromo-3-nitro-1H-indole could be in line with these developments.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 5-bromo-3-nitro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants . This suggests that this compound could potentially influence similar biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects

Propiedades

IUPAC Name |

5-bromo-3-nitro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCFUDPGQYOPBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2702472.png)

![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2702473.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2702476.png)

![N~5~-benzyl-4-methyl-2-(2-oxo-2-{[4-(trifluoromethyl)benzyl]amino}ethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2702483.png)

![N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2702492.png)

![N-(2,6-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2702494.png)